![molecular formula C20H16N4 B12891279 4-(2-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B12891279.png)
4-(2-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline is a complex organic compound belonging to the class of quinolines and derivatives. These compounds are characterized by a quinoline moiety, which consists of a benzene ring fused to a pyrimidine ring to form benzo azabenzene
準備方法
The synthesis of 4-(2-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline involves multiple steps and specific reaction conditions. One common synthetic route includes the cyclization of intermediate compounds under controlled conditions. For instance, the preparation of similar pyrazolo[4,3-c]pyridines involves an iodine-mediated electrophilic cyclization followed by Suzuki cross-couplings with various boronic acids . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as ultrasonic-assisted synthesis .
化学反応の分析
4-(2-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iodine for electrophilic cyclization and boronic acids for cross-coupling reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of pyrazolo[4,3-c]pyridines can lead to the formation of highly substituted derivatives with potential biological activities .
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of this compound have shown antiproliferative activity against various cancer cell lines . Additionally, its unique structure makes it a valuable tool in the development of new drugs and therapeutic agents. In industry, it can be used in the synthesis of materials with specific properties, such as fluorescence for pH sensing .
作用機序
The mechanism of action of 4-(2-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline involves its interaction with specific molecular targets and pathways. For instance, similar compounds have been shown to induce poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activate caspase 9, and reduce the expression levels of proliferating cell nuclear antigen (PCNA) . These actions suggest a complex mechanism that combines antiproliferative effects with the induction of cell death.
類似化合物との比較
Compared to other similar compounds, 4-(2-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline stands out due to its unique structure and diverse applications. Similar compounds include other pyrazolo[4,3-c]pyridines and quinoline derivatives, which also exhibit significant biological and chemical properties
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike.
特性
IUPAC Name |
4-(2-pyridin-2-yl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4/c1-2-7-16-14(6-1)15(10-12-22-16)19-18-9-5-13-24(18)23-20(19)17-8-3-4-11-21-17/h1-4,6-8,10-12H,5,9,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTADNCHLKUEAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=NN2C1)C3=CC=CC=N3)C4=CC=NC5=CC=CC=C45 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
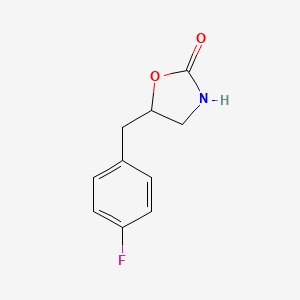

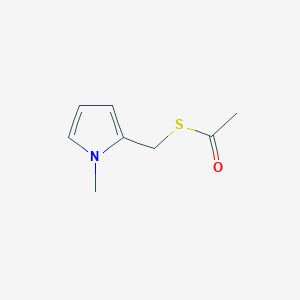
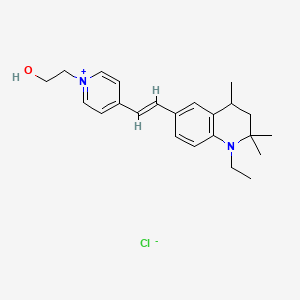
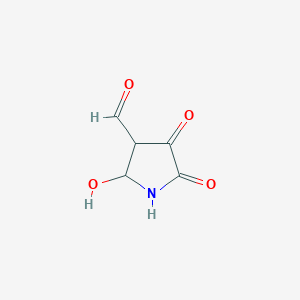
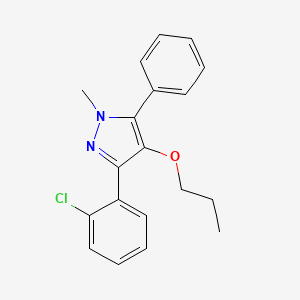
![Platinum, (1,2-cyclohexanediamine-N,N')bis(D-gluconato-O1-, [SP-4-2-(1S-trans)]](/img/structure/B12891238.png)
![2-(3-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole](/img/structure/B12891242.png)
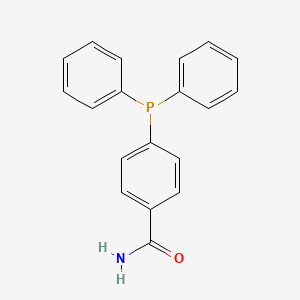
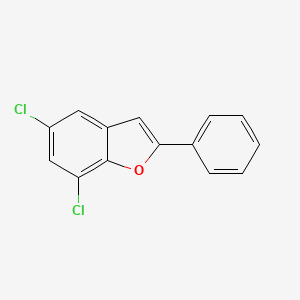
![Platinum, (1,2-cyclohexanediamine-N,N')bis(D-gluconato-O1-, [SP-4-2-(1S-trans)]](/img/structure/B12891260.png)
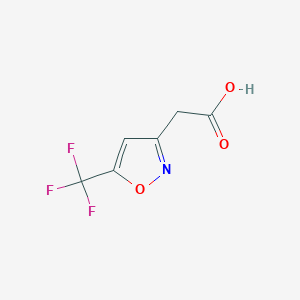

![2-[(2,4-Dichlorophenyl)methyl]-3-methyl-1,2-oxazol-5(2H)-one](/img/structure/B12891296.png)
